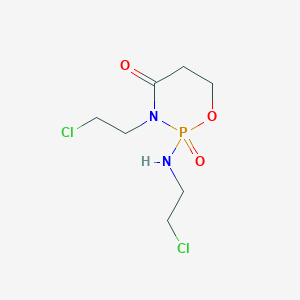
2,2-Dimethoxy-1-methylethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethoxyphenethylamines, including compounds structurally similar to 2,2-Dimethoxy-1-methylethylamine, typically involves multi-step chemical processes that may include bromination, etherification, and catalytic reactions. These processes are crucial for attaching methoxy groups to the phenethylamine backbone, a key structural feature of this compound class. For instance, methods have been developed for the bromination of dimethoxyphenethylamines, showcasing the chemical versatility and reactivity of these compounds under various conditions (Deruiter, Clark, & Noggle, 1998).
Molecular Structure Analysis
The molecular structure of 2,2-Dimethoxy-1-methylethylamine, like its dimethoxyphenethylamine counterparts, is characterized by the presence of two methoxy groups attached to a benzene ring, which significantly influences its chemical behavior and interactions. Studies on similar compounds have used techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to elucidate their structural characteristics, demonstrating the importance of these groups in determining the compound's overall properties and reactivity (Almalki, Clark, & Deruiter, 2019).
Chemical Reactions and Properties
The chemical reactions involving 2,2-Dimethoxy-1-methylethylamine are diverse, reflecting its ability to undergo transformations such as O-demethylation, which can affect its psychotomimetic properties. The O-demethylation process, for example, has been studied in compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, highlighting the potential for significant biochemical interactions and transformations (Zweig & Castagnoli, 1977).
Physical Properties Analysis
The physical properties of 2,2-Dimethoxy-1-methylethylamine, including solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on this compound might not be widely available, studies on related dimethoxyphenethylamines provide insights into how these properties can vary based on structural differences and substitutions, affecting their state, stability, and reactivity under different environmental conditions.
Chemical Properties Analysis
Chemically, 2,2-Dimethoxy-1-methylethylamine exhibits properties typical of secondary amines, including the ability to form hydrogen bonds and participate in nucleophilic reactions. Its dimethoxy groups also influence its electron distribution, reactivity towards electrophiles, and overall chemical stability. Research on similar compounds can shed light on the expected reactivity patterns, such as how substitutions on the benzene ring affect the compound’s electronic environment and reactivity (Beagley & Hewitt, 1968).
Wissenschaftliche Forschungsanwendungen
Toxicological Analysis : It is used in the development of quantitative methods for toxicological analysis, such as in the identification and quantitation of related compounds in postmortem cases (Curtis et al., 2003).
Forensic Science : In forensic science, it's applied in procedures for detecting psychedelic amphetamines in biological samples, leveraging techniques like gas chromatography and mass spectrometry (Kerrigan et al., 2011).
Analytical Chemistry : The compound finds use in analytical chemistry, such as in the synthesis and chromatography of related chemicals for assays, exemplified in the work by McLellan and Thornalley (1992) who discuss methods related to methylglyoxal assay (McLellan & Thornalley, 1992).
Drug Metabolism Studies : It is also integral to studies on drug metabolism, such as investigating metabolic pathways of psychoactive substances in various species including humans (Carmo et al., 2005).
Chemical Synthesis : The synthesis of medical intermediate molecules related to this compound is a significant area of research. An example is the preparation of related molecules used in psychotic and schizophrenic psychosis (Zhimin, 2003).
Biomedical Research : In biomedical research, its analogs are studied for their neurotoxic effects in cultured monoaminergic neuronal cell lines, providing insights into their neurotoxicity and interactions with other substances (Asanuma et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1-dimethoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKAVHTSXSLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972884 | |
| Record name | 1,1-Dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxypropan-2-amine | |
CAS RN |
57390-38-2 | |
| Record name | 1,1-Dimethoxy-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57390-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethoxy-1-methylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057390382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxy-1-methylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)




![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)



